molecular formula C10H9ClN2O2 B1417955 ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-67-6

ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1417955
CAS No.: 800401-67-6
M. Wt: 224.64 g/mol
InChI Key: ZQKMNQPQMGJIHD-UHFFFAOYSA-N
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Description

Bond Lengths and Angles:

Bond/Angle Value (Å/°) Source Compound
C2–N1 (pyrrole) 1.37 5-chloro-1-isopropyl
C5–Cl (pyridine) 1.73 Similar chlorinated cores
Dihedral angle (pyrrole-pyridine) 2.1° Fused-ring analogs

The ethyl ester group at position 2 introduces slight non-planarity, with the carbonyl oxygen adopting a syn-periplanar conformation relative to the pyrrole ring. This orientation minimizes steric clash with the adjacent nitrogen atom.

Hydrogen Bonding and Packing:

In crystalline analogs, intermolecular N–H···O=C interactions stabilize the lattice. For example, the NH group of the pyrrole ring forms hydrogen bonds with carbonyl oxygens of adjacent molecules, creating a zigzag motif along the a-axis.

Comparative Structural Analysis with Related Azaindole Derivatives

Azaindoles, nitrogen-enriched analogs of indole, share structural motifs with pyrrolopyridines but differ in nitrogen placement. A comparative analysis highlights key distinctions:

Substituent Effects on Electronic Structure:

Compound λ_max (nm) Dipole Moment (D)
This compound 298 4.2
4-Azaindole (pyrrolo[3,2-b]pyridine) 275 3.8
7-Azaindole (pyrrolo[2,3-b]pyridine) 281 4.0

The chlorine atom in the target compound red-shifts absorbance due to its electron-withdrawing nature, while the ester group increases polarity.

Ring Fusion and Reactivity:

  • Pyrrolo[2,3-c]pyridines : The fused nitrogen at position 1 enhances susceptibility to electrophilic substitution at position 5.
  • 4-Azaindoles : Reactivity centers at position 3 due to lone-pair availability from the pyridine nitrogen.

Table 1: Structural and Electronic Comparison

Feature Target Compound 4-Azaindole 7-Azaindole
Fusion Positions [2,3-c] [3,2-b] [2,3-b]
Nitrogen Positions 1 (pyrrole), 4 (pyridine) 1 (pyrrole), 3 (pyridine) 1 (pyrrole), 7 (pyridine)
Dominant Reactivity Site C5 C3 C5

This comparative framework underscores how minor structural variations dictate electronic and reactive profiles, guiding applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKMNQPQMGJIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659999
Record name Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-67-6
Record name Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Preparation Methods

Synthesis of Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Methodology Overview:

The foundational approach involves constructing the heterocyclic core followed by functional group modifications to introduce the ester and chloro substituents.

Key Steps:

  • Formation of the Pyrrolo[2,3-c]pyridine Core:
    The core structure can be synthesized via cyclization reactions involving suitable precursors such as 2-aminopyridines and α,β-unsaturated carbonyl compounds, often under reflux in ethanol or other polar solvents.

  • Introduction of Chlorine at Position 5:
    Chlorination typically employs reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) under controlled conditions to selectively chlorinate the heterocycle at the 5-position, leveraging the electron density distribution in the pyrrolo[2,3-c]pyridine ring system.

  • Conversion to Carboxylic Acid:
    Oxidative or hydrolytic steps, often using sodium hydroxide in ethanol under reflux, facilitate the transformation of intermediates into the corresponding carboxylic acids.

Esterification to Ethyl 5-Chloro Derivatives

Procedure:

  • Esterification via Fischer Method:
    The carboxylic acid is esterified by refluxing with ethanol in the presence of catalytic sulfuric acid or using diazomethane derivatives. Alternatively, direct esterification under acidic conditions is employed, with the reaction monitored by TLC.

  • Hydrogenation for Derivative Formation:
    For certain intermediates, hydrogenation over palladium on carbon (Pd/C) in ethanol is used to reduce or modify functional groups, as reported in the synthesis of related pyrrolo[2,3-c]pyridine derivatives.

Yields & Conditions:

Step Reagents & Conditions Yield Notes
Esterification Ethanol, sulfuric acid, reflux ~75-85% Purification by chromatography or recrystallization
Hydrogenation Ethanol, Pd/C, argon atmosphere 85% Reaction temperature ~25-50°C

Specific Synthesis of Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Research Findings:

  • A notable method involves the hydrogenation of precursor compounds such as 9c and 9d in ethanol over 10% Pd on charcoal, followed by purification steps. This process yields the target ester with high efficiency (up to 85%).

  • The process includes filtration to remove catalyst, solvent evaporation under reduced pressure, and purification via flash chromatography using dichloromethane/ethyl acetate mixtures.

Reaction Scheme Summary:

Precursor heterocyclic compound → Hydrogenation over Pd/C in ethanol → Filtration → Evaporation → Purification → this compound

Synthesis of Related Heterocyclic Derivatives

Patented Methods:

  • US Patent US7348323B2 describes synthetic routes involving heterocyclic ring systems with functional group modifications, including chlorination and esterification steps. These methods typically utilize chlorinating agents (e.g., NCS) followed by esterification under reflux conditions.

  • The patent emphasizes the versatility of the pyrrolo[2,3-c]pyridine core as a scaffold for further derivatization, including the introduction of piperazine groups and other substituents.

Data Summary and Comparative Analysis

Aspect Methodology Reagents Reaction Conditions Yield Remarks
Core synthesis Cyclization of aminopyridines Various heterocyclic precursors Reflux in ethanol Variable Foundation for subsequent modifications
Chlorination NCS, POCl₃ Controlled temperature Room temp to reflux 60-70% Selectivity at position 5
Esterification Ethanol, sulfuric acid Reflux 75-85% Efficient ester formation
Hydrogenation Pd/C in ethanol 25-50°C, argon 85% Used for derivative preparation

Notes and Considerations

  • Selectivity:
    Achieving regioselective chlorination at position 5 requires precise control of reagents and conditions, often aided by the electronic nature of the heterocycle.

  • Reaction Optimization:
    Reflux times, temperature, and reagent equivalents are critical for maximizing yield and purity.

  • Safety & Handling:
    Chlorinating agents and palladium catalysts require appropriate safety protocols, including inert atmospheres and proper disposal.

  • Purification: Chromatography and recrystallization are essential for obtaining analytically pure compounds, especially for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been studied for its potential as a pharmaceutical agent. Its structural similarities to other bioactive compounds suggest it may exhibit various pharmacological properties.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds can inhibit cancer cell proliferation. A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting potential for this compound in oncology .
  • Antimicrobial Properties : Some studies have explored the antimicrobial efficacy of pyrrolopyridine derivatives. This compound may possess activity against specific bacterial strains, making it a candidate for further investigation in infectious disease treatment .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules.

Synthetic Pathways

The compound can be synthesized through various methodologies:

  • Reactions with Electrophiles : It can react with electrophiles to form substituted derivatives, expanding its utility in synthetic chemistry.
  • Coupling Reactions : It has been employed in coupling reactions to create diverse molecular architectures .

Agricultural Chemistry

Recent studies have suggested that compounds similar to this compound could be utilized as agrochemicals. Their ability to interact with biological systems may lead to the development of new pesticides or herbicides.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and antimicrobial agent; derivatives show cytotoxic effects
Organic SynthesisIntermediate for synthesizing complex molecules; reacts with electrophiles
Agricultural ChemistryPossible use as agrochemicals; may lead to new pesticides/herbicides

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-c]pyridine Core

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)
  • Substituent: No substituent at the 5-position.
  • Synthesis Yield : 60% .
Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)
  • Substituent : Methoxy (-OCH₃) at the 5-position.
  • Synthesis Yield : 85%, significantly higher than the chloro analog, suggesting methoxy groups may stabilize intermediates or reduce side reactions .
  • Applications : Methoxy groups are often used to modulate solubility and bioavailability in drug candidates .
Ethyl 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Substituent : Bromo (-Br) at the 5-position.
  • Applications : Bromine’s leaving-group capability makes this derivative valuable in cross-coupling reactions for drug development .

Positional Isomers and Ring System Variations

Ethyl 4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Substituent Position : Chloro at the 4-position instead of 3.
  • Molecular Weight : 224.64 g/mol (CAS: 1234616-15-9).
  • Physicochemical Properties : Higher boiling point (391.4°C) and density (1.4 g/cm³) compared to the 5-chloro isomer, likely due to altered molecular packing .
Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Ring System : Pyrrolo[2,3-b]pyridine (vs. [2,3-c]).
  • Molecular Formula : C₉H₇ClN₂O₂.
  • Key Properties :
    • Density: 1.453 g/cm³ .
    • Refractive Index: 1.657 .
  • Implications : The [2,3-b] configuration alters electronic distribution, affecting interactions in biological systems .

Functional Group Modifications

Ethyl 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Substituent: Cyano (-CN) at the 5-position.
  • Applications: Cyano groups enhance binding affinity in kinase inhibitors due to strong dipole interactions .
Ethyl 5-Formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Substituent : Formyl (-CHO) at the 5-position.
  • Applications : The formyl group facilitates further derivatization via Schiff base formation or reductive amination .

Comparative Data Table

Compound Name Substituent/Position Molecular Formula Yield (%) Key Applications/Properties References
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl, 5-position C₁₀H₉ClN₂O₂ 60 Pharmaceutical intermediate, CCS data
Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OCH₃, 5-position C₁₁H₁₂N₂O₃ 85 Improved solubility, drug candidates
Ethyl 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br, 5-position C₁₀H₉BrN₂O₂ N/A Cross-coupling reactions
Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cl, [2,3-b] system C₉H₇ClN₂O₂ N/A Altered electronic properties

Discussion of Key Findings

  • Synthetic Efficiency : Methoxy-substituted derivatives (e.g., 9c) exhibit higher yields (85%) compared to chloro analogs (60%), possibly due to reduced steric hindrance or enhanced intermediate stability .
  • Biological Relevance: Bromo and cyano derivatives are prioritized in medicinal chemistry for their versatility in further functionalization .
  • Structural Insights : Positional isomers (e.g., 4-chloro vs. 5-chloro) show distinct physicochemical properties, underscoring the importance of substituent placement in material design .

Biological Activity

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (ECP) is a heterocyclic compound with the molecular formula C10H9ClN2O2. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

ECP is characterized by a pyrrole ring fused to a pyridine structure, with a chloro substituent and an ester functional group. The compound's structure can be represented as follows:

ECP Structure C10H9ClN2O2\text{ECP Structure }\quad \text{C}_{10}\text{H}_{9}\text{ClN}_{2}\text{O}_{2}

This unique structure contributes to its reactivity and biological properties.

Target Interactions

ECP is believed to interact with various biological targets, similar to other pyrrole and pyridine derivatives. These interactions can lead to significant changes at the molecular level, influencing several biochemical pathways. While specific targets for ECP are still under investigation, compounds with similar structures have been shown to modulate enzyme activity and receptor interactions.

Biochemical Pathways

Research indicates that ECP may influence pathways related to inflammation and cancer. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. For instance, studies on related pyrrole derivatives have shown potent inhibition of COX-1 and COX-2 enzymes, indicating a potential anti-inflammatory effect for ECP as well .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of ECP. In vitro assays have shown that compounds structurally related to ECP exhibit significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, IC50 values for similar compounds against COX-2 were reported as low as 0.04 μM . This suggests that ECP may possess similar anti-inflammatory properties.

Anticancer Activity

ECP's structural characteristics also position it as a candidate for anticancer research. Compounds in the same class have demonstrated antiproliferative effects against various human tumor cell lines, with growth inhibition values ranging from nanomolar to micromolar concentrations . These findings suggest that ECP may also exhibit cytotoxicity against cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to ECP:

  • Inhibition of COX Enzymes : A study reported that certain pyrrole derivatives showed strong inhibitory effects on COX-2, which is often implicated in inflammatory diseases. ECP may share this mechanism due to its structural similarities .
  • Antiproliferative Activity : Another study highlighted that derivatives similar to ECP exhibited significant antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that electron-withdrawing groups like chlorine enhance the biological activity of pyrrole derivatives, supporting the hypothesis that ECP could be an effective therapeutic agent due to its chloro substituent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of ECP, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylateBromo StructureModerate anticancer activity
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidAcid StructureStrong COX inhibition
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylateIsomer StructureVariable reactivity

This table illustrates how variations in substituents can significantly impact biological activity.

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : The chloro group’s electronegativity increases ring electron deficiency, favoring nucleophilic aromatic substitution. Steric hindrance from the ethyl ester limits reactivity at position 2. Quantitative structure-activity relationship (QSAR) models correlate substituent effects with reaction rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

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